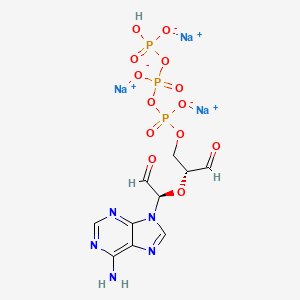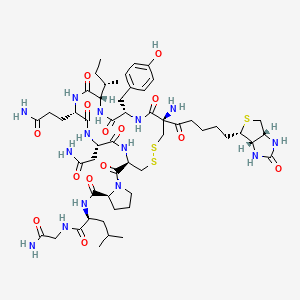
Biotin-Oxytocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-Oxytocin is a compound where oxytocin, a neuropeptide hormone, is N-terminally labeled with biotin. Oxytocin is a 9-amino acid peptide primarily synthesized in the hypothalamic neurons and secreted by the posterior pituitary gland. It plays a crucial role in various physiological processes, including uterine contractions during childbirth, lactation, and social behaviors such as trust and bonding .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-Oxytocin involves the conjugation of biotin to the N-terminal of oxytocin. This process typically uses solid-phase peptide synthesis (SPPS) techniques. The biotinylation is achieved through the formation of an amide bond between the biotin molecule and the amino group of the oxytocin peptide. The reaction conditions often include the use of coupling reagents like carbodiimides and catalysts to facilitate the conjugation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Biotin-Oxytocin undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues in oxytocin can be oxidized.
Reduction: The disulfide bridge can also be reduced to yield free thiol groups.
Substitution: Biotinylation itself is a substitution reaction where the biotin molecule replaces a hydrogen atom on the amino group of oxytocin.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Carbodiimides and catalysts for biotinylation.
Major Products:
Oxidation: Oxidized oxytocin with a disulfide bridge.
Reduction: Reduced oxytocin with free thiol groups.
Substitution: Biotinylated oxytocin (this compound).
科学的研究の応用
Biotin-Oxytocin has a wide range of applications in scientific research:
Chemistry: Used as a probe in biochemical assays to study protein-protein interactions.
Biology: Helps in the study of oxytocin receptors and their distribution in various tissues.
Medicine: Investigated for its potential therapeutic effects in conditions like autism, anxiety, and social disorders.
Industry: Utilized in the development of diagnostic kits and biosensors
作用機序
Biotin-Oxytocin exerts its effects by binding to oxytocin receptors (OXTR), which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways involving the release of calcium ions and the activation of protein kinases. This leads to various physiological responses, including uterine contractions, milk ejection, and modulation of social behaviors .
類似化合物との比較
Oxytocin: The parent compound without biotin labeling.
Vasopressin: Another neuropeptide with similar structure but different physiological effects.
Biotinylated Peptides: Other peptides labeled with biotin for research purposes.
Uniqueness: Biotin-Oxytocin is unique due to its dual functionality. The biotin label allows for easy detection and purification, while the oxytocin moiety retains its biological activity. This makes it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C53H80N14O14S3 |
|---|---|
分子量 |
1233.5 g/mol |
IUPAC名 |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H80N14O14S3/c1-5-27(4)42-49(78)59-30(16-17-39(54)70)45(74)60-33(21-40(55)71)46(75)62-35(50(79)67-18-8-9-36(67)48(77)61-31(19-26(2)3)44(73)58-22-41(56)72)24-83-84-25-53(57,38(69)11-7-6-10-37-43-34(23-82-37)64-52(81)66-43)51(80)63-32(47(76)65-42)20-28-12-14-29(68)15-13-28/h12-15,26-27,30-37,42-43,68H,5-11,16-25,57H2,1-4H3,(H2,54,70)(H2,55,71)(H2,56,72)(H,58,73)(H,59,78)(H,60,74)(H,61,77)(H,62,75)(H,63,80)(H,65,76)(H2,64,66,81)/t27-,30-,31-,32-,33-,34-,35-,36-,37-,42-,43-,53+/m0/s1 |
InChIキー |
QUMGBJXFSWOGMP-YFWSCAFSSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)(C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)(C(=O)CCCCC3C4C(CS3)NC(=O)N4)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


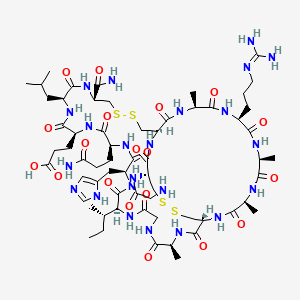
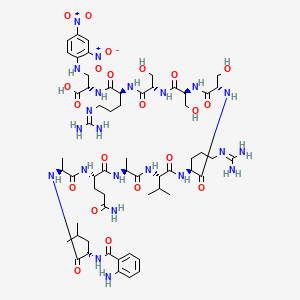
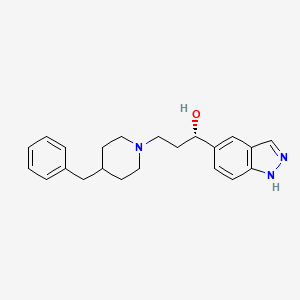
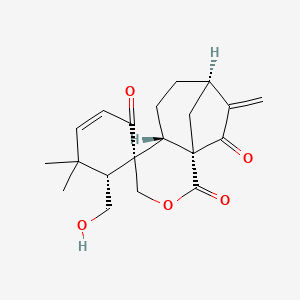
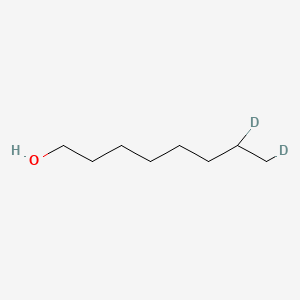
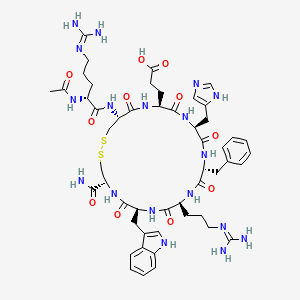
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
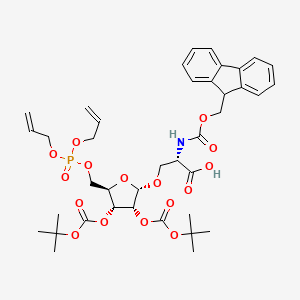
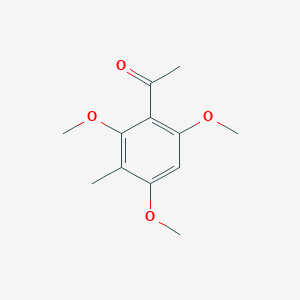
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
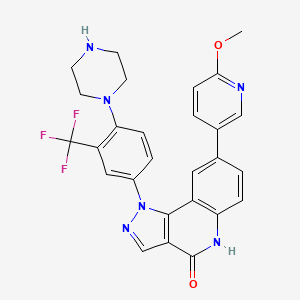
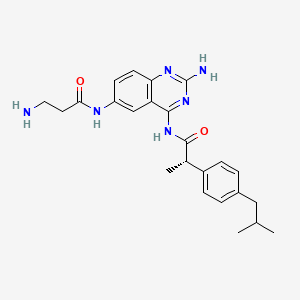
![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
